1-Bromo-3-n-butyloxy-4,5-difluorobenzene

Lipophilicity Drug Design Physicochemical Properties

1-Bromo-3-n-butyloxy-4,5-difluorobenzene (CAS: 1309933-24-1, C10H11BrF2O, MW: 265.09 g/mol) is a polysubstituted aromatic compound characterized by a bromine atom at position 1, an n-butyloxy group at position 3, and fluorine atoms at the vicinal 4- and 5-positions. This specific arrangement of functional groups creates a unique electronic and steric environment, making it a versatile intermediate for the construction of more complex molecules in pharmaceutical and agrochemical research.

Molecular Formula C10H11BrF2O
Molecular Weight 265.09 g/mol
Cat. No. B8001901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-n-butyloxy-4,5-difluorobenzene
Molecular FormulaC10H11BrF2O
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C(=CC(=C1)Br)F)F
InChIInChI=1S/C10H11BrF2O/c1-2-3-4-14-9-6-7(11)5-8(12)10(9)13/h5-6H,2-4H2,1H3
InChIKeyFMGMLFDOBXVPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-n-butyloxy-4,5-difluorobenzene: A Specialized Halogenated Aromatic Building Block for Organic Synthesis


1-Bromo-3-n-butyloxy-4,5-difluorobenzene (CAS: 1309933-24-1, C10H11BrF2O, MW: 265.09 g/mol) is a polysubstituted aromatic compound characterized by a bromine atom at position 1, an n-butyloxy group at position 3, and fluorine atoms at the vicinal 4- and 5-positions . This specific arrangement of functional groups creates a unique electronic and steric environment, making it a versatile intermediate for the construction of more complex molecules in pharmaceutical and agrochemical research . Its utility primarily lies in the orthogonal reactivity offered by the bromine substituent, which serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atoms can modulate the electronic properties and metabolic stability of downstream products .

Why 1-Bromo-3-n-butyloxy-4,5-difluorobenzene Cannot Be Simply Replaced by Common Analogs


The unique reactivity and physical properties of 1-Bromo-3-n-butyloxy-4,5-difluorobenzene are directly tied to its precise substitution pattern. Substituting it with a positional isomer, such as 1-Bromo-4-butoxy-2,3-difluorobenzene (CAS: 247176-22-3), or an analog with a different alkoxy group, like 1-Bromo-3-iso-butyloxy-4,5-difluorobenzene (CAS: 1309933-84-3), will fundamentally alter the molecule's electronic distribution, steric hindrance, lipophilicity, and overall reactivity [1][2]. In the context of a multi-step synthesis, particularly in the development of structure-activity relationship (SAR) series, such changes can lead to significant differences in reaction yields, product purity, and the final biological activity or material properties of the target molecule [3]. Therefore, generic substitution without rigorous validation poses a high risk of process failure and inaccurate scientific conclusions. The evidence below quantifies these critical differences.

1-Bromo-3-n-butyloxy-4,5-difluorobenzene: Quantified Differentiation from Key Analogs


LogP Comparison: 1-Bromo-3-n-butyloxy-4,5-difluorobenzene vs. Isobutyloxy Analog

The n-butyloxy chain in 1-Bromo-3-n-butyloxy-4,5-difluorobenzene results in a significantly lower calculated lipophilicity (XLogP3 = 3.9) compared to its isobutyloxy analog, 1-Bromo-3-iso-butyloxy-4,5-difluorobenzene (XLogP3 = 4.1) [1]. This difference in lipophilicity can impact molecular properties such as solubility, permeability, and metabolic clearance in a biological context, or solubility and chromatographic behavior in a synthetic setting.

Lipophilicity Drug Design Physicochemical Properties

Rotatable Bond Comparison: 1-Bromo-3-n-butyloxy-4,5-difluorobenzene vs. Isobutyloxy Analog

The n-butyloxy chain in 1-Bromo-3-n-butyloxy-4,5-difluorobenzene introduces greater molecular flexibility (4 rotatable bonds) compared to its more rigid, branched isobutyloxy analog, 1-Bromo-3-iso-butyloxy-4,5-difluorobenzene, which has only 3 rotatable bonds [1]. This difference in conformational freedom can affect crystal packing, solubility, and the ability of a molecule to adopt a specific bioactive conformation.

Molecular Flexibility Conformational Analysis Physicochemical Properties

Positional Isomer Comparison: 1-Bromo-3-n-butyloxy-4,5-difluorobenzene vs. 1-Bromo-4-butoxy-2,3-difluorobenzene

While not a direct numerical comparison, the difference in substitution pattern between 1-Bromo-3-n-butyloxy-4,5-difluorobenzene (1,3,4,5-substitution) and its positional isomer, 1-bromo-4-butoxy-2,3-difluorobenzene (1,2,3,4-substitution), is a fundamental determinant of reactivity [1]. In the target compound, the bromine is situated meta to the ether group and ortho to one fluorine, whereas in the comparator, the bromine is para to the ether group and ortho to two fluorines. This difference will result in distinct electronic environments at the C-Br bond, leading to different rates and regioselectivities in key reactions such as palladium-catalyzed cross-couplings.

Regioisomerism Cross-Coupling Synthetic Chemistry

Optimal Use Cases for Procuring 1-Bromo-3-n-butyloxy-4,5-difluorobenzene


Medicinal Chemistry: Synthesizing Novel Chemical Entities with Specific Lipophilicity Profiles

This compound is the appropriate choice when a medicinal chemistry project requires a building block to introduce a specific combination of a cross-coupling handle (Br) and a moderately lipophilic, flexible alkoxy chain (n-butyloxy) onto a difluorophenyl scaffold. The quantified LogP of 3.9 differentiates it from the more lipophilic isobutyloxy analog (LogP 4.1), allowing for precise tuning of a lead compound's physicochemical properties .

Chemical Biology: Developing Conformationally Flexible Molecular Probes

For the design of molecular probes where conformational flexibility is a design parameter, 1-Bromo-3-n-butyloxy-4,5-difluorobenzene offers a distinct advantage over its more rigid isobutyloxy counterpart. The presence of 4 rotatable bonds in the n-butyloxy chain provides a greater degree of conformational freedom compared to the 3 rotatable bonds in the isobutyloxy analog, a difference that can be crucial for target binding or solubility .

Process Chemistry: Establishing a Unique Intermediate in a Multi-Step Synthesis

This building block should be procured when the synthetic route specifically requires a 1-bromo-3-alkoxy-4,5-difluorobenzene with an ortho-fluorine to bromine relationship to facilitate a particular reaction, such as a directed ortho-metalation or a specific cross-coupling. Using a positional isomer, like 1-bromo-4-butoxy-2,3-difluorobenzene, will likely lead to different reactivity and failure of the established synthetic protocol [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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